Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose
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Overview
Description
Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
The synthesis of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of alpha-D-mannofuranose are protected using isopropylidene and trityl groups.
Benzylation: The protected mannofuranose is then benzylated to introduce the benzyl group.
The reaction conditions typically involve the use of acid catalysts for the protection steps and base catalysts for the benzylation step. Industrial production methods may vary but generally follow similar synthetic routes with optimization for scale and yield .
Chemical Reactions Analysis
Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl and trityl groups can be substituted under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is widely used in:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In studies of glycan structures and functions.
Medicine: For the development of glycan-based therapeutics and diagnostics.
Industry: In the production of glycan-related biochemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose involves its role as a glycan precursor. It participates in enzymatic reactions that form or degrade glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in glycan biosynthesis and degradation .
Comparison with Similar Compounds
Similar compounds include:
- Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranose
- Benzyl 6-O-trityl-alpha-D-mannofuranose
- 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose
Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is unique due to the presence of both isopropylidene and trityl protective groups, which provide specific reactivity and stability characteristics .
Properties
IUPAC Name |
(1R)-1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33,36H,23-24H2,1-2H3/t29-,30-,31?,32-,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXLICKIKLHOKC-ZXQCHVRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724584 |
Source
|
Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91364-11-3 |
Source
|
Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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